molecular formula H12N2O12Zn B156634 Zinc nitrate hexahydrate CAS No. 10196-18-6

Zinc nitrate hexahydrate

Cat. No. B156634
M. Wt: 297.5 g/mol
InChI Key: JGPSMWXKRPZZRG-UHFFFAOYSA-N
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Patent
US06863899B2

Procedure details

An aqueous solution of 13.67 g 50 wt % H3PO2 was combined with 5.00 g deionized water to form a clear, colorless solution contained in a 250 ml Pyrex beaker. To this solution was added 46.23 g zinc nitrate hexahydrate salt, Zn(NO3)26H2O (Aldrich Chemical Co., Inc. #22,873-7, CAS #10196-18-6), equivalent to 21.97 wt. % Zn. The molar ratio of [Zn]2+/[PO4]−3 in this mixture was 3/2 and the equivalent solids level [as Zn3(PO4)2] was 27.5 wt. %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
Zn(NO3)26H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Zn3(PO4)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][PH2:2]=[O:3].[OH2:4].[OH2:5].O.O.O.O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn]>O>[P:2]([O-:5])([O-:4])([O-:1])=[O:3].[Zn+2:14].[P:2]([O-:5])([O-:4])([O-:1])=[O:3].[Zn+2:14].[Zn+2:14] |f:1.2.3.4.5.6.7.8.9,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[PH2]=O
Step Two
Name
Quantity
46.23 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Zn(NO3)26H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Four
Name
Zn3(PO4)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear, colorless solution

Outcomes

Product
Name
Type
Smiles
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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